Boc-beta-Hoglu(Obzl)-OH
CAS No.: 218943-30-7
Cat. No.: VC21544913
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218943-30-7 |
|---|---|
| Molecular Formula | C18H25NO6 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21) |
| Standard InChI Key | JABNOCWCLLYHKE-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
Introduction
Molecular Identity and Nomenclature
Chemical Identity
Boc-beta-Hoglu(Obzl)-OH is formally known as 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid . This compound belongs to the class of protected amino acid derivatives specifically designed for peptide synthesis applications. The systematic structure features a central carbon atom with stereochemical configuration that maintains the L-configuration of the parent amino acid. The compound's stereochemistry is critical for its biological function and applications in medicinal chemistry research. The molecule contains multiple functional groups, including a carbamate (Boc), a free carboxylic acid, and a benzyl ester, each playing specific roles in peptide synthesis protocols.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
| Synonym | Usage Context |
|---|---|
| Boc-beta-Hoglu(Obzl)-OH | Common laboratory shorthand |
| Boc-beta-homoglu(Obzl)-OH | Alternative shorthand |
| Boc-L-beta-homoglutamic acid 6-benzyl ester | Full systematic name |
| Boc-L-beta-homoglutamic acid delta-benzyl ester | Position-specific naming |
| (S)-3-(Boc-amino)adipic acid 6-benzyl ester | Structure-based naming |
| (S)-N-beta-t-butoxycarbonyl-3-amino-N-epsilon-benzyl ester-6-hydroxy-6-oxohexanoic acid | Complete systematic nomenclature |
These various nomenclatures reflect different aspects of the compound's structure and properties, with each finding use in specific contexts within the scientific literature .
Physical and Chemical Properties
Structural Properties
Boc-beta-Hoglu(Obzl)-OH possesses a complex molecular structure with multiple functional groups. The molecule's backbone consists of a six-carbon chain (adipic acid derivative) with an amino group at the beta position (C-3) that is protected by the tert-butoxycarbonyl (Boc) group. The terminal carboxyl group (C-6) is protected as a benzyl ester, while the alpha-carboxyl group remains unprotected for subsequent peptide coupling reactions. This structural arrangement provides orthogonal protection that allows for selective deprotection strategies during peptide synthesis .
Physicochemical Parameters
The compound exhibits distinctive physicochemical properties that influence its handling and application in laboratory settings:
| Property | Value | Method |
|---|---|---|
| Physical appearance | White powder | Visual observation |
| Molecular weight | 351.39 g/mol | Calculated from molecular formula |
| Molecular formula | C18H25NO6 | Elemental analysis |
| Boiling point | 530.0±45.0 °C | Predicted value |
| Density | 1.178±0.06 g/cm³ | Predicted value |
| pKa | 4.35±0.10 | Predicted value |
| Solubility | Soluble in DMF, DMSO, DCM | Empirical observation |
| SMILES notation | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O | Structural representation |
These physicochemical parameters provide crucial information for researchers working with this compound in laboratory settings, guiding decisions about solvent selection, reaction conditions, and purification strategies .
Synthetic Approaches and Preparation Methods
Standard Synthetic Routes
The synthesis of Boc-beta-Hoglu(Obzl)-OH typically follows a strategic protection sequence of the parent L-beta-homoglutamic acid. The standard synthetic route involves selective protection of the primary functional groups in a controlled manner to achieve the desired orthogonally protected derivative. The sequence generally begins with the beta-amino acid precursor, followed by selective protections of the amino and carboxyl functionalities. This multi-step process requires careful control of reaction conditions to achieve high yields and stereochemical purity.
Protection Strategies
The preparation of Boc-beta-Hoglu(Obzl)-OH involves specific protection methodologies:
-
Amino group protection: The beta-amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as triethylamine or sodium bicarbonate, typically in a water/dioxane mixture at controlled pH.
-
Selective esterification: The delta-carboxyl group undergoes selective benzylation using benzyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
This strategic protection approach ensures that the alpha-carboxyl group remains available for subsequent peptide coupling reactions while protecting the other functional groups that might interfere with controlled peptide synthesis processes .
Applications in Scientific Research
Peptide Synthesis Applications
Boc-beta-Hoglu(Obzl)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of complex peptides containing homoglutamic acid residues. The compound's protected structure allows for its incorporation into growing peptide chains using standard coupling reagents. The presence of beta-homoglutamic acid in peptides can confer unique conformational properties and stability against enzymatic degradation, making such peptides valuable in medicinal chemistry and drug development efforts. The orthogonal protection strategy facilitates selective deprotection at different stages of the synthesis process.
Medicinal Chemistry Applications
In the field of medicinal chemistry, Boc-beta-Hoglu(Obzl)-OH and peptides containing beta-homoglutamic acid have been investigated for various therapeutic applications:
| Application Area | Research Focus | Potential Benefit |
|---|---|---|
| Enzyme inhibitors | Design of peptidomimetic protease inhibitors | Enhanced metabolic stability |
| Cancer therapeutics | Development of peptide-based targeting ligands | Improved tumor selectivity |
| Neurological disorders | Creation of peptides targeting neuroreceptors | Novel mechanisms of action |
| Immunomodulators | Design of MHC-binding peptides | Selective immune response modulation |
These applications highlight the versatility of this compound in creating bioactive molecules with potential therapeutic applications across multiple disease areas .
Chemical Reactivity and Transformation Pathways
Deprotection Chemistry
Boc-beta-Hoglu(Obzl)-OH contains two orthogonal protecting groups that can be selectively removed under specific conditions:
-
Boc group removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane typically removes the Boc group selectively, leaving the benzyl ester intact. This acidolytic deprotection proceeds via protonation of the tert-butyl carbamate, followed by loss of carbon dioxide and isobutene.
-
Benzyl ester cleavage: Hydrogenolysis using hydrogen gas and a palladium catalyst (typically 10% Pd/C) selectively removes the benzyl ester without affecting the Boc group. This process occurs through catalyst-mediated hydrogen addition to the benzyl C-O bond.
These orthogonal deprotection pathways enable controlled, sequential modification of the compound during complex peptide synthesis procedures.
Coupling Chemistry
The free alpha-carboxyl group of Boc-beta-Hoglu(Obzl)-OH readily participates in peptide coupling reactions with amino components using standard coupling reagents. Effective coupling methodologies include:
| Coupling System | Reaction Conditions | Typical Yield |
|---|---|---|
| DCC/HOBt | DCM or DMF, 0°C to rt, 4-12h | 75-85% |
| HBTU/DIPEA | DMF, rt, 2-6h | 80-90% |
| HATU/DIPEA | DMF, rt, 1-4h | 85-95% |
| EDC·HCl/HOBt | DCM, 0°C to rt, 6-12h | 70-80% |
These coupling methods enable the efficient incorporation of beta-homoglutamic acid residues into peptide sequences, facilitating the creation of complex peptides for research applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides definitive structural confirmation of Boc-beta-Hoglu(Obzl)-OH, revealing characteristic signals that correspond to its various functional groups:
-
¹H NMR typically shows:
-
Tert-butyl singlet (9H) at approximately δ 1.4 ppm
-
Complex multiplets for the methylene protons of the homoglutamic acid backbone
-
Benzyl CH₂ signal at approximately δ 5.1 ppm
-
Aromatic protons of the benzyl group at δ 7.3-7.4 ppm
-
Carbamate NH signal at δ 5.0-5.5 ppm (often broad)
-
-
¹³C NMR reveals:
-
Carbonyl carbons at approximately δ 170-175 ppm
-
Boc carbonyl at approximately δ 155 ppm
-
Aromatic carbons at δ 128-136 ppm
-
Tert-butyl carbon at δ 28 ppm
-
Backbone carbon signals at characteristic chemical shifts
-
These spectroscopic features provide researchers with definitive confirmation of the compound's structure and purity.
Mass Spectrometry
Mass spectrometric analysis of Boc-beta-Hoglu(Obzl)-OH typically reveals:
-
Molecular ion peak at m/z 351 [M]⁺ or 352 [M+H]⁺
-
Fragmentation patterns showing loss of t-butyl (m/z 57)
-
Loss of Boc group (m/z 100)
-
Benzyl fragment at m/z 91
These characteristic fragmentation patterns serve as valuable diagnostic indicators during structural verification and purity assessment.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Room temperature in sealed containers | Prevents moisture absorption |
| Atmosphere | Dry, inert conditions | Prevents hydrolysis of protecting groups |
| Packaging | Airtight containers | Minimizes exposure to moisture and air |
| Light exposure | Protected from direct light | Prevents potential photodegradation |
Following these storage recommendations ensures the compound maintains its structural integrity and reactivity for extended periods .
Stability Profile
Under standard laboratory conditions, Boc-beta-Hoglu(Obzl)-OH demonstrates good stability with specific considerations:
-
pH sensitivity: The Boc group is acid-labile and may undergo slow degradation in acidic environments.
-
Ester hydrolysis: The benzyl ester may undergo slow hydrolysis in the presence of moisture, particularly under basic conditions.
-
Oxidative stability: The compound shows good stability against oxidative degradation under normal atmospheric conditions.
Understanding these stability parameters is essential for researchers planning extended synthetic sequences or storage of intermediates containing this protected amino acid.
Comparative Analysis with Related Compounds
Structural Analogs
Boc-beta-Hoglu(Obzl)-OH belongs to a family of protected beta-amino acids with distinct structural features that differentiate it from similar compounds:
| Compound | Structural Difference | Functional Implication |
|---|---|---|
| Boc-L-Glu(OBzl)-OH | Standard alpha-amino acid vs. beta | Different backbone conformational properties |
| Boc-L-Asp(OBzl)-OH | Shorter carbon chain | Altered spatial arrangement in peptides |
| Fmoc-beta-Hoglu(OBzl)-OH | Different N-protection (Fmoc vs. Boc) | Alternative deprotection conditions (base vs. acid) |
| Z-beta-Hoglu(OBzl)-OH | Different N-protection (Z vs. Boc) | Alternative deprotection conditions (H₂/Pd vs. acid) |
These structural differences result in distinct reactivity profiles and applications in peptide synthesis strategies.
Functional Distinctions
The unique positioning of functional groups in Boc-beta-Hoglu(Obzl)-OH confers specific advantages in certain applications:
-
The beta-amino acid backbone provides increased conformational flexibility compared to alpha-amino acid analogs.
-
The extended carbon chain (homoglutamic vs. glutamic) creates different spatial arrangements when incorporated into peptides.
-
The specific protection pattern allows for orthogonal deprotection strategies during complex peptide synthesis.
These functional distinctions make Boc-beta-Hoglu(Obzl)-OH particularly valuable for creating peptides with specific conformational properties or enhanced stability against enzymatic degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume